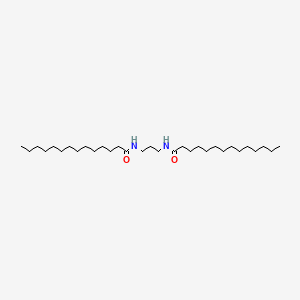

N,N'-(Propane-1,3-diyl)ditetradecanamide

Description

N,N'-(Propane-1,3-diyl)ditetradecanamide is a symmetrical diamide compound featuring a propane-1,3-diyl spacer connecting two tetradecanamide (C₁₄H₂₇CONH₂) groups. The tetradecanamide substituents likely enhance hydrophobicity, making it suitable for lipid bilayer interactions or as a stabilizing agent in formulations.

Properties

CAS No. |

185304-52-3 |

|---|---|

Molecular Formula |

C31H62N2O2 |

Molecular Weight |

494.8 g/mol |

IUPAC Name |

N-[3-(tetradecanoylamino)propyl]tetradecanamide |

InChI |

InChI=1S/C31H62N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-26-30(34)32-28-25-29-33-31(35)27-24-22-20-18-16-14-12-10-8-6-4-2/h3-29H2,1-2H3,(H,32,34)(H,33,35) |

InChI Key |

KLAIKBAOUFKSBE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCCNC(=O)CCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Propane-1,3-diyl)ditetradecanamide typically involves the reaction of tetradecanoic acid with propane-1,3-diamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is conducted at elevated temperatures, typically around 80-100°C, and may require a solvent such as dichloromethane or toluene to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of N,N’-(Propane-1,3-diyl)ditetradecanamide may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Propane-1,3-diyl)ditetradecanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Tetradecanoic acid derivatives.

Reduction: Propane-1,3-diyl diamine derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N’-(Propane-1,3-diyl)ditetradecanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N,N’-(Propane-1,3-diyl)ditetradecanamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cell membranes, altering their permeability and affecting cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The propane-1,3-diyl backbone is a common structural motif in diamide compounds, with variations in substituent groups dictating their functional properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Propane-1,3-diyl-Linked Diamides

Key Insights from Comparative Analysis

Substituent-Driven Functionality: Hydrophobic substituents (e.g., tetradecanamide) likely improve lipid solubility, making such compounds candidates for drug delivery or membrane studies. Aromatic/heterocyclic substituents (e.g., 2-aminobenzamide, pyrazine) enhance biological activity. For instance, the pyrazine derivative in shows anticancer activity via topoisomerase II inhibition, while the 2-aminobenzamide variant in exhibits crystallographically validated antimicrobial properties.

Synthetic Flexibility :

- Propane-1,3-diyl-linked diamides are synthesized via coupling reactions (e.g., amine-acid chloride condensation) or crosslinking strategies (e.g., bromoacetamide-mediated dimerization in ).

Structural Stability :

- The propane-1,3-diyl spacer provides flexibility, enabling conformational adaptability in protein binding (e.g., C3d dimer stabilization in ). Shorter spacers (e.g., ethanediamide in ) may restrict this flexibility, impacting coordination chemistry.

Biological Activity: Antimicrobial efficacy correlates with substituent polarity. For example, the 2-aminobenzamide derivative’s polar NH₂ groups may facilitate bacterial membrane disruption , whereas the imidazolium-containing polymer in leverages cationic charge for microbial inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.